molecular formula C₉H₁₄INO B141728 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide CAS No. 2498-27-3

3-Hydroxy-N,N,N-trimethylbenzenaminium iodide

Cat. No. B141728
CAS RN: 2498-27-3
M. Wt: 279.12 g/mol
InChI Key: KNPHMCQIKGHPRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of iodine-containing compounds is a topic of interest in several papers. For instance, the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid involves the use of iodine(III) reagents derived from 3-iodosylbenzoic acid . Another study reports the synthesis of N-[3-(p-perfluorononenyloxybenzamido)-propyl]-N,N,N-trimethyl ammonium iodide through a multi-step process involving the reaction of p-perfluorononenyloxybenzoic acid with SOCl2, followed by condensation with N,N-dimethyl propylene diamine and quaternization with methyl iodide . These methods highlight the versatility of iodine chemistry in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of iodine-containing compounds is crucial for understanding their reactivity and properties. The X-ray structural characterization of compounds such as 3-[bis(trifluoroacetoxy)iodo]benzoic acid provides detailed insights into the geometry and electronic structure of hypervalent iodine reagents . Similarly, the structural characterization of N-[4-(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide and its Mercury(II) chloride adduct reveals the conformational dynamics of the heterocyclic ring .

Chemical Reactions Analysis

The reactivity of iodine-containing compounds is diverse, as demonstrated by the [4 + 1] cyclization reaction of 2-hydroxylimides with trimethylsulfoxonium iodide to synthesize 3-amino-2,3-dihydrobenzofurans . Additionally, the generation of 3-triflyloxybenzyne and its reactions with various arynophiles and nucleophiles show the potential for iodine compounds to participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of iodine-containing compounds are influenced by their molecular structure. For example, the surface tension and critical micelle concentration (CMC) of aqueous solutions of N-[3-(p-perfluorononenyloxybenzamido)-propyl]-N,N,N-trimethyl ammonium iodide were investigated, providing information on its behavior in solution . The synthesis of polysubstituted iodobenzene derivatives from alkynylsilanes and 1,3-dienes also sheds light on the reactivity and potential applications of iodine compounds in organic synthesis .

Scientific Research Applications

Organic Synthesis

3-Hydroxy-N,N,N-trimethylbenzenaminium iodide has been a point of interest in the field of organic synthesis. One study highlighted its role in the [4 + 1] cyclization reaction of 2-hydroxylimides and trimethylsulfoxonium iodide, which proved to be broad in scope and compatible with various functional groups, leading to the production of 3-amino-2,3-dihydrobenzofurans (Fang et al., 2022). Another intriguing application is in the coacervation of dynamic covalent surfactants with polyacrylamides, where 4-formyl-N,N,N-trimethylbenzenaminium iodide is involved. This process is significant for its potential in wastewater treatment, where the coacervate phase with a network structure can effectively extract and release dye molecules (Zhao et al., 2018).

Sensor Technology

Research has also explored the use of 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide in the development of sensor technology. A study focused on the preparation of an iodide selective carbon paste electrode, modified with carbon nanotubes chemically treated with the compound. This electrode demonstrated high accuracy, repeatability, and selectivity for iodide, indicating its potential application in various analytical fields (Ghaedi et al., 2015).

Material Science and Nanotechnology

In material science, the compound has been pivotal in synthesizing materials with unique properties. For example, the synthesis of N-[3-(p-Perfluorononenyloxybenzesulfamido)-propyl]-N,N,N-trimethyl ammonium iodide was reported, and its surface tension and critical micelle concentration were investigated, revealing insights into the material's molecular interactions and self-assembly processes (Zhu, 2009).

properties

IUPAC Name

(3-hydroxyphenyl)-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPHMCQIKGHPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3483-84-9 (Parent)
Record name Ammonium, (m-hydroxyphenyl)trimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N,N,N-trimethylbenzenaminium iodide

CAS RN

2498-27-3
Record name Benzenaminium, 3-hydroxy-N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2498-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, (m-hydroxyphenyl)trimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Leonetti, M Catto, O Nicolotti, L Pisani… - Bioorganic & Medicinal …, 2008 - Elsevier
A number of mono- and bis-quaternary ammonium salts, containing edrophonium-like and coumarin moieties tethered by an appropriate linker, proved to be highly potent and selective …
Number of citations: 72 www.sciencedirect.com
MCO Villamizar, CEP Galvis, LYV Méndez… - … and Development of …, 2018 - Elsevier
The recent developments in the use of natural coumarin products and synthetic coumarin-based molecules as therapeutic agents for Alzheimer disease (AD) and Parkinson disease (PD…
Number of citations: 6 www.sciencedirect.com

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